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Compound of Interest

2-Bromo-3-methoxy-6-
Compound Name: . .
nitropyridine

Cat. No.: B021399

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of the valuable research chemical, 2-Bromo-3-methoxy-6-nitropyridine. This compound
serves as a key intermediate in the development of novel therapeutics, particularly in the fields
of oncology and neurobiology. This document outlines detailed synthetic protocols for its
precursor, proposes a method for its final synthesis step, and presents a thorough
characterization profile based on available and predicted data.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-3-methoxy-6-nitropyridine is
presented in Table 1.
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Property Value Reference
CAS Number 76066-07-4 [11[2]
Molecular Formula CeHsBrN20s [1][3]
Molecular Weight 233.02 g/mol [1]
Appearance Pale yellow solid (predicted)

COC1=C(Br)N=C(C=C1)--
SMILES 3]
INVALID-LINK--[O-]

InChl=1S/C6H5BrN203/c1-12-
InChl 4-2-3-5(9(10)11)8-6(4)7/h2- 3]
3H,1H3

Synthesis Protocols

The synthesis of 2-Bromo-3-methoxy-6-nitropyridine is typically achieved in a two-step
process. First, a suitable precursor, 2-bromo-3-methoxypyridine, is synthesized. Subsequently,
this intermediate undergoes nitration to yield the final product.

Step 1: Synthesis of 2-Bromo-3-methoxypyridine

Two primary, well-documented methods for the synthesis of 2-bromo-3-methoxypyridine are
presented below.

Method A: From 2-Nitro-3-methoxypyridine
This method involves the displacement of a nitro group with a bromo group.
» Reaction Scheme:
o 2-Nitro-3-methoxypyridine is reacted with hydrobromic acid in an organic acid solvent.
o Experimental Protocol:

o In a round-bottom flask, dissolve 2-nitro-3-methoxypyridine (1.0 eq) in acetic acid (3-5 mL
per gram of starting material).[4]
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o Add a 40% aqueous solution of hydrobromic acid (2.0-2.5 eq).[4]
o Heat the reaction mixture to 120-130 °C and stir for 5-6 hours.[4]
o Cool the reaction to room temperature and remove the solvent under reduced pressure.

o Dissolve the residue in a minimal amount of water and neutralize with a saturated
agueous solution of sodium bicarbonate until the pH is 7-8.

o The precipitate, 2-bromo-3-methoxypyridine, is collected by filtration, washed with water,
and dried.

e Quantitative Data:
o Yield: Up to 91%][5]
o Purity: 99.4% (by HPLC)[5]
Method B: From 2-Bromo-3-hydroxypyridine
This method involves the methylation of the hydroxyl group of 2-bromo-3-hydroxypyridine.
» Reaction Scheme:

o 2-Bromo-3-hydroxypyridine is deprotonated with a base, followed by reaction with a
methylating agent.

o Experimental Protocol:

[e]

To a stirred suspension of potassium hydroxide (1.1 eq) in dimethyl sulfoxide (DMSO), add
2-bromo-3-hydroxypyridine (1.0 eq).

[e]

Add methyl iodide (1.05 eq) dropwise to the reaction mixture.

o

Stir the reaction at room temperature for 2-3 hours.

[¢]

Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).
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o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o The crude product can be purified by column chromatography on silica gel.
e Quantitative Data:

o Yield: 56-75%][5]

o Purity: >97%[5]
Step 2: Synthesis of 2-Bromo-3-methoxy-6-nitropyridine
(Proposed Method)

While a specific, detailed experimental protocol for the nitration of 2-bromo-3-methoxypyridine
is not readily available in the searched literature, a standard nitration procedure for pyridine
derivatives can be proposed. The methoxy group is an activating group, and the nitration is
expected to occur at a position ortho or para to it. Given the electronic nature of the pyridine
ring, the 6-position is a likely site for nitration.

» Proposed Reaction Scheme:

o 2-Bromo-3-methoxypyridine is reacted with a nitrating agent, such as a mixture of nitric
acid and sulfuric acid.

e Proposed Experimental Protocol:

o In a flask cooled in an ice bath, slowly add 2-bromo-3-methoxypyridine (1.0 eq) to a stirred
mixture of concentrated sulfuric acid and fuming nitric acid.

o Maintain the temperature below 10 °C during the addition.

o After the addition is complete, allow the reaction to stir at room temperature for several
hours, monitoring the progress by thin-layer chromatography (TLC).

o Carefully pour the reaction mixture onto crushed ice.
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o Neutralize the solution with a suitable base, such as sodium carbonate, until a precipitate

forms.

o Collect the solid by filtration, wash with cold water, and dry under vacuum.

o The crude product may be purified by recrystallization or column chromatography.

Characterization Data

Detailed experimental characterization data for 2-Bromo-3-methoxy-6-nitropyridine is not

available in the reviewed literature. The following tables provide predicted and comparative

data based on the analysis of structurally similar compounds.

NMR Spectroscopy

Table 2: Predicted *H NMR Spectroscopic Data for 2-Bromo-3-methoxy-6-nitropyridine (in

CDCls, 400 MHz)

Predicted
Proton Chemical Shift  Multiplicity

(3, ppm)

Coupling
Constant (J,
Hz)

Notes

H-4 7.3-75 d

~8.0-9.0

The doublet is
due to coupling
with H-5.

H-5 8.2-84 d

~8.0-9.0

The doublet is
due to coupling
with H-4. The
downfield shift is
attributed to the
electron-

withdrawing nitro

group.

-OCHs 39-41 S

A singlet is
expected for the

methoxy protons.
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Table 3: Predicted 3C NMR Spectroscopic Data for 2-Bromo-3-methoxy-6-nitropyridine (in

CDCls, 100 MHz)

Predicted Chemical Shift

Carbon Notes
(3, ppm)
The carbon bearing the
C-2 140 - 145 _
bromine atom.
The carbon bearing the
C-3 155 - 160
methoxy group.
C-4 115-120
The downfield shift is
C-5 140 - 145 influenced by the adjacent
nitro group.
The carbon bearing the nitro
C-6 150 - 155
group.
-OCHs 55 - 60

Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorption Bands for 2-Bromo-3-methoxy-6-nitropyridine
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Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch (-OCH3)

~1590-1570 Strong Aroma'fic C=C and C=N
stretching

~1530-1500 Strong Asymmetric NOz2 stretch

~1350-1330 Strong Symmetric NO:2 stretch

~1250-1200 Strong Aryl-O-CHs stretch

~700-600 Strong C-Br stretch

Mass Spectrometry (MS)

Table 5: Predicted Key Mass Spectrometry Fragments for 2-Bromo-3-methoxy-6-

nitropyridine

m/z Proposed Fragment Notes
Molecular ion peak, showing
the characteristic isotopic
232/234 [M]* . _
pattern for a single bromine
atom.
202/204 [M - NOJ* Loss of nitric oxide.
187/189 [M - NO2]*+ Loss of the nitro group.
Subsequent loss of carbon
159/161 [M-NO2 - CQOJ* _
monoxide.
78 [CsHaN]* Pyridine fragment.
Visualizations
Synthesis Workflow
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Step 1: Synthesis of 2-Bromo-3-methoxypyridine
Step 2: Nitration (Proposed)

Method A: Bromination
(HBr, Acetic Acid)
OR 2-Bromo-3-methoxypyridine
Method B: Methylation
(CH3I, KOH)

2-Nitro-3-methoxypyridine
R

Nitration
(HNO3, H2S04)

3]

2-Bromo-3-methoxy-6-nitropyridine

2-Bromo-3-hydroxypyridine

I‘
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Caption: Overall synthetic workflow for 2-Bromo-3-methoxy-6-nitropyridine.

Characterization Logic

2-Bromo-3-methoxy-6-nitropyridine
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Caption: Logical workflow for the structural characterization of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b021399#synthesis-and-characterization-of-2-bromo-
3-methoxy-6-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
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